molecular formula C3H9N3OS B12845643 N-(2-Mercaptoethyl)hydrazinecarboxamide

N-(2-Mercaptoethyl)hydrazinecarboxamide

Cat. No.: B12845643
M. Wt: 135.19 g/mol
InChI Key: KJDRKOFUEORQHS-UHFFFAOYSA-N
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Description

N-(2-Mercaptoethyl)hydrazinecarboxamide is a chemical compound with the molecular formula C3H10N3OS It is characterized by the presence of a mercaptoethyl group attached to a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercaptoethyl)hydrazinecarboxamide typically involves the reaction of hydrazinecarboxamide with 2-mercaptoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Hydrazinecarboxamide+2-MercaptoethanolThis compound\text{Hydrazinecarboxamide} + \text{2-Mercaptoethanol} \rightarrow \text{this compound} Hydrazinecarboxamide+2-Mercaptoethanol→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Mercaptoethyl)hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides are formed.

    Reduction: Thiols are produced.

    Substitution: Various substituted hydrazinecarboxamides are formed.

Scientific Research Applications

N-(2-Mercaptoethyl)hydrazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Mercaptoethyl)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Mercaptoethyl)acetamide
  • N-(2-Mercaptoethyl)octadecanamide
  • Hydrazinecarboxamide derivatives

Uniqueness

N-(2-Mercaptoethyl)hydrazinecarboxamide is unique due to its specific combination of a mercaptoethyl group and a hydrazinecarboxamide moiety. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Properties

Molecular Formula

C3H9N3OS

Molecular Weight

135.19 g/mol

IUPAC Name

1-amino-3-(2-sulfanylethyl)urea

InChI

InChI=1S/C3H9N3OS/c4-6-3(7)5-1-2-8/h8H,1-2,4H2,(H2,5,6,7)

InChI Key

KJDRKOFUEORQHS-UHFFFAOYSA-N

Canonical SMILES

C(CS)NC(=O)NN

Origin of Product

United States

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